

An In-depth Technical Guide to 4-Aminoisoquinoline (CAS 23687-25-4)

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Compound of Interest

Compound Name: 4-Aminoisoquinoline

Cat. No.: B122460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminoisoquinoline** (CAS: 23687-25-4), a pivotal heterocyclic amine in medicinal chemistry and materials science. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its biological significance, with a focus on its role in contemporary drug discovery.

Physicochemical Properties

4-Aminoisoquinoline, also known as isoquinolin-4-amine, is a stable, solid compound under normal conditions.^[1] Its core structure, comprised of a fused pyridine and benzene ring with an amino substituent, makes it a valuable scaffold in synthetic chemistry.

Property	Value	Reference
CAS Number	23687-25-4	[2][3]
Molecular Formula	C ₉ H ₈ N ₂	[2][3][4][5]
Molecular Weight	144.17 g/mol	[2][6]
Appearance	White to brown or light yellow crystalline powder/solid	[1][2][4][5]
Melting Point	107-113 °C	[2]
Boiling Point	360.0 ± 17.0 °C (Predicted)	[2][7]
Density	1.210 ± 0.06 g/cm ³ (Predicted)	[2][7]
pKa	6.29 ± 0.10 (Predicted)	[2]
Solubility	Slightly soluble in water; Soluble in methanol, ethanol, dimethylformamide, and dichloromethane.	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Aminoisoquinoline**. The following data has been reported:

Technique	Data Highlights	Reference
¹ H NMR	(DMSO-d ₆ , 400 MHz) δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H)	[2]
¹³ C NMR	Data available in spectral databases.	[6]
Mass Spectrometry (GC-MS)	Data available in spectral databases.	[6]
Infrared (IR) Spectroscopy	Data available in spectral databases (FTIR, KBr Wafer).	[6]
UV-VIS Spectroscopy	Data available in spectral databases.	[6]

Experimental Protocols

The synthesis of **4-Aminoisoquinoline** can be achieved through various routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 4-Bromoisoquinoline

This protocol involves the amination of a halogenated isoquinoline precursor.

Materials:

- 4-bromoisoquinoline (50 g)
- Concentrated ammonium hydroxide solution (160 ml)
- Copper sulfate 5-hydrate (3 g)
- Dilute sodium hydroxide solution
- Benzene

- Anhydrous potassium carbonate
- Charcoal

Procedure:

- A mixture of 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide, and 3 g of copper sulfate 5-hydrate is heated in a shaking autoclave at 165-170°C for 16 hours.
[8]
- After cooling, the reaction mixture is made alkaline with a dilute sodium hydroxide solution.
[8]
- The product is extracted with five 100 ml portions of benzene.[8]
- The combined benzene extracts are dried over anhydrous potassium carbonate and treated with charcoal.[8]
- The benzene solution is concentrated to a volume of 70 ml.[8]
- Cooling the concentrated solution precipitates the **4-aminoisoquinoline**. The product can be further purified by recrystallization from benzene to yield a product with a melting point of 108.5°C.[8]

Synthesis via Deprotection of N-benzyl-4-aminoisoquinoline

This method involves the removal of a benzyl protecting group from the amine.

Materials:

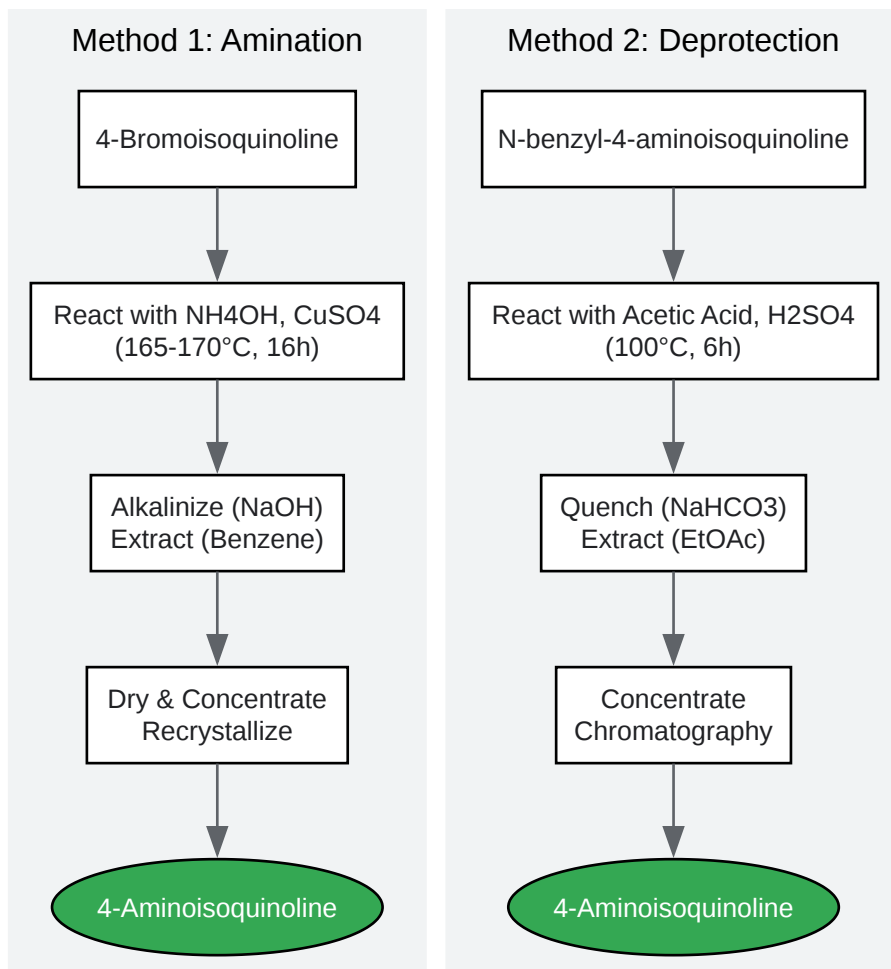
- N-benzyl-4-aminoisoquinoline (1.00 g, 4.27 mmol)
- Acetic acid (30 mL)
- Sulfuric acid (H₂SO₄, 7.5 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Sodium carbonate (Na_2CO_3)
- Ethyl acetate (EtOAc)
- Water

Procedure:

- A mixture of N-benzyl-**4-aminoisoquinoline** (1.00 g) is reacted with a mixture of acetic acid (30 mL) and H_2SO_4 (7.5 mL) for 6 hours at 100°C with stirring.[\[2\]](#)
- Upon completion, the mixture is cooled to room temperature.[\[2\]](#)
- The reaction is quenched by the careful addition of a saturated aqueous NaHCO_3 solution.[\[2\]](#)
- Na_2CO_3 (200 mL) is added, and the mixture is diluted with water.[\[2\]](#)
- The aqueous layer is extracted with ethyl acetate (5 x 25 mL).[\[2\]](#)
- The combined organic phases are concentrated, and the residue is purified by chromatography (eluent: EtOAc) to afford **4-aminoisoquinoline** as a yellow solid.[\[2\]](#)

General Synthesis Workflow



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Caption: Overview of two primary synthesis routes for **4-Aminoisoquinoline**.

Biological Activity and Applications

4-Aminoisoquinoline is a compound of significant interest in drug discovery and materials science.^[5] Its derivatives are recognized for a broad spectrum of biological activities.

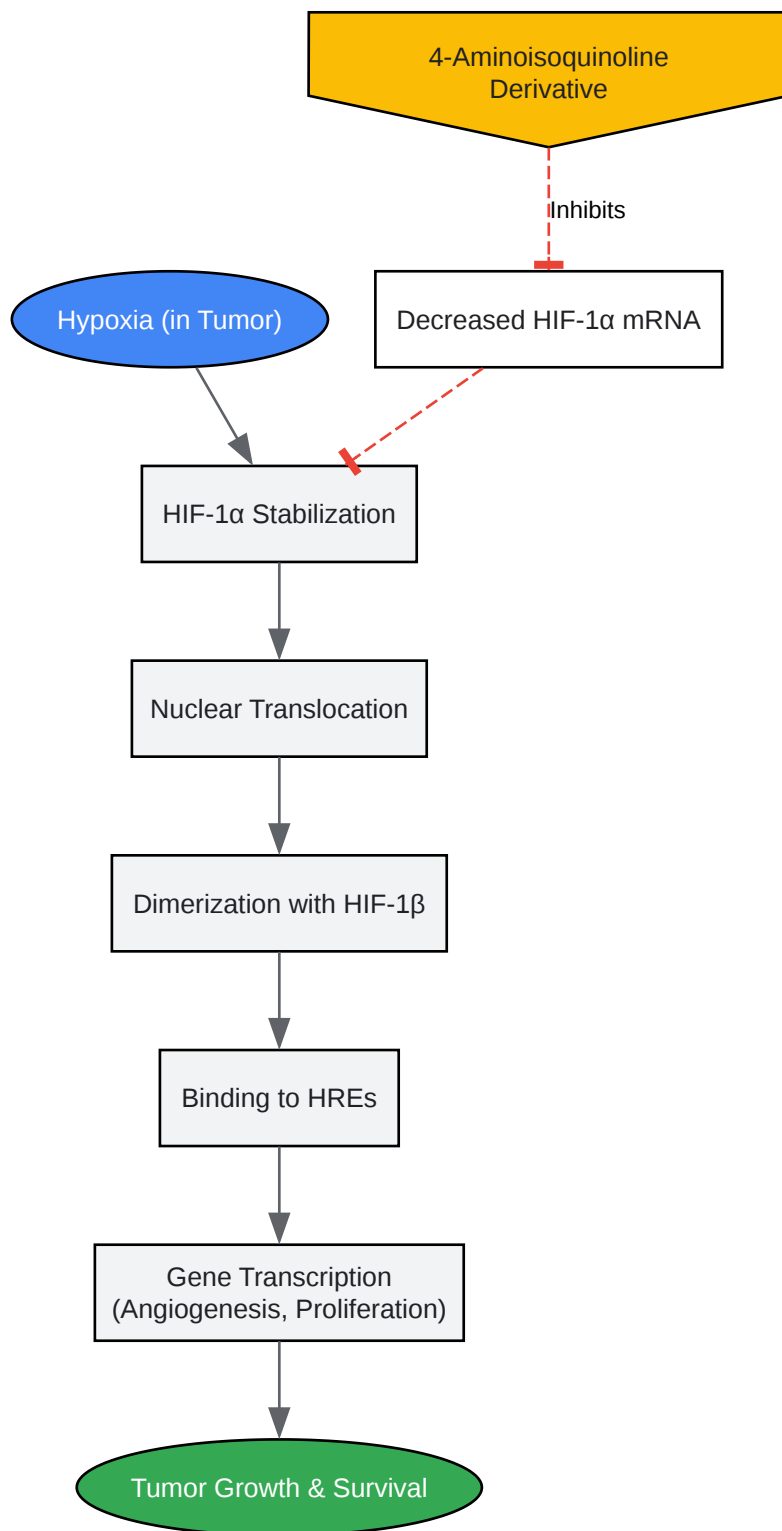
- **Pharmaceutical Intermediate:** It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.^[5]
- **Kinase Inhibition:** The scaffold is used to synthesize Rho kinase inhibitors.^[2]

- **Anticancer Potential:** Derivatives of 4-aminoquinoline have been identified as promising anticancer agents. They have been shown to target the Hypoxia-Inducible Factor-1 α (HIF-1 α) signaling pathway, which is critical for tumor survival and proliferation under hypoxic conditions.[9]
- **Broad Pharmacological Profile:** The larger family of 4-aminoquinolines, which includes famous drugs like chloroquine, exhibits a wide range of biological effects, including antimalarial, antiviral, antibacterial, and immunomodulatory activities.[10][11]
- **Materials Science:** Beyond its biological roles, **4-Aminoisoquinoline** is utilized in the development of organic electronics, such as organic semiconductors and light-emitting devices, and in creating advanced polymers and coatings.[5]

Signaling Pathway Involvement: Targeting HIF-1 α

In oncology research, the inhibition of signaling pathways that promote cancer cell survival is a primary goal. Derivatives of the 4-aminoquinoline scaffold have been investigated as potent inhibitors of the HIF-1 α signaling pathway.[9]

Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1 α protein is stabilized. It then translocates to the nucleus, dimerizes with HIF-1 β , and binds to Hypoxia Response Elements (HREs) on DNA. This binding event initiates the transcription of genes involved in angiogenesis, cell proliferation, and survival. Certain 4-aminoquinoline derivatives have been shown to inhibit the expression of HIF-1 α by reducing the levels of its mRNA, thereby disrupting this entire pro-survival cascade.[9]

Inhibition of HIF-1 α Pathway by 4-Aminoisoquinoline Derivatives[Click to download full resolution via product page](#)Caption: Mechanism of HIF-1 α pathway inhibition by 4-aminoquinoline analogs.

Safety and Handling

4-Aminoisoquinoline is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dark place under an inert atmosphere.[2]

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines.

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